

QuEChERS extraction method for propaquizafop in air samples

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Compound Focus: Propaquizafop

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Introduction to the Analysis of Propaquizafop in Air

The **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, pioneered for food analysis, has been innovatively adapted for monitoring pesticides in environmental air samples [1]. This protocol describes the optimization and validation of analytical methods for determining **propaquizafop** and other pesticides in the particulate and gaseous phases of air, a critical application for assessing environmental and human exposure in agricultural regions [1].

Optimized Analytical Method Summary

The tables below summarize the key parameters for the sampling, extraction, and analysis of **propaquizafop** in air.

Table 1: Air Sampling and Extraction Configuration

Parameter	Specification
Sampling Technique	Active air sampling with high-volume air samplers [1]

Parameter	Specification
Sampling Media	Glass-fibre filters (GFFs) for particulate phase; PUF/XAD-2 columns for gaseous phase [1]
Extraction Method (GFF)	QuEChERS extraction with acetonitrile [1]
Extraction Method (PUF/XAD-2)	Cold-column extraction with dichloromethane [1]
Internal Standards	Isotope-labelled standards (e.g., metalaxyl-D3, tebuconazole-D6) [1]

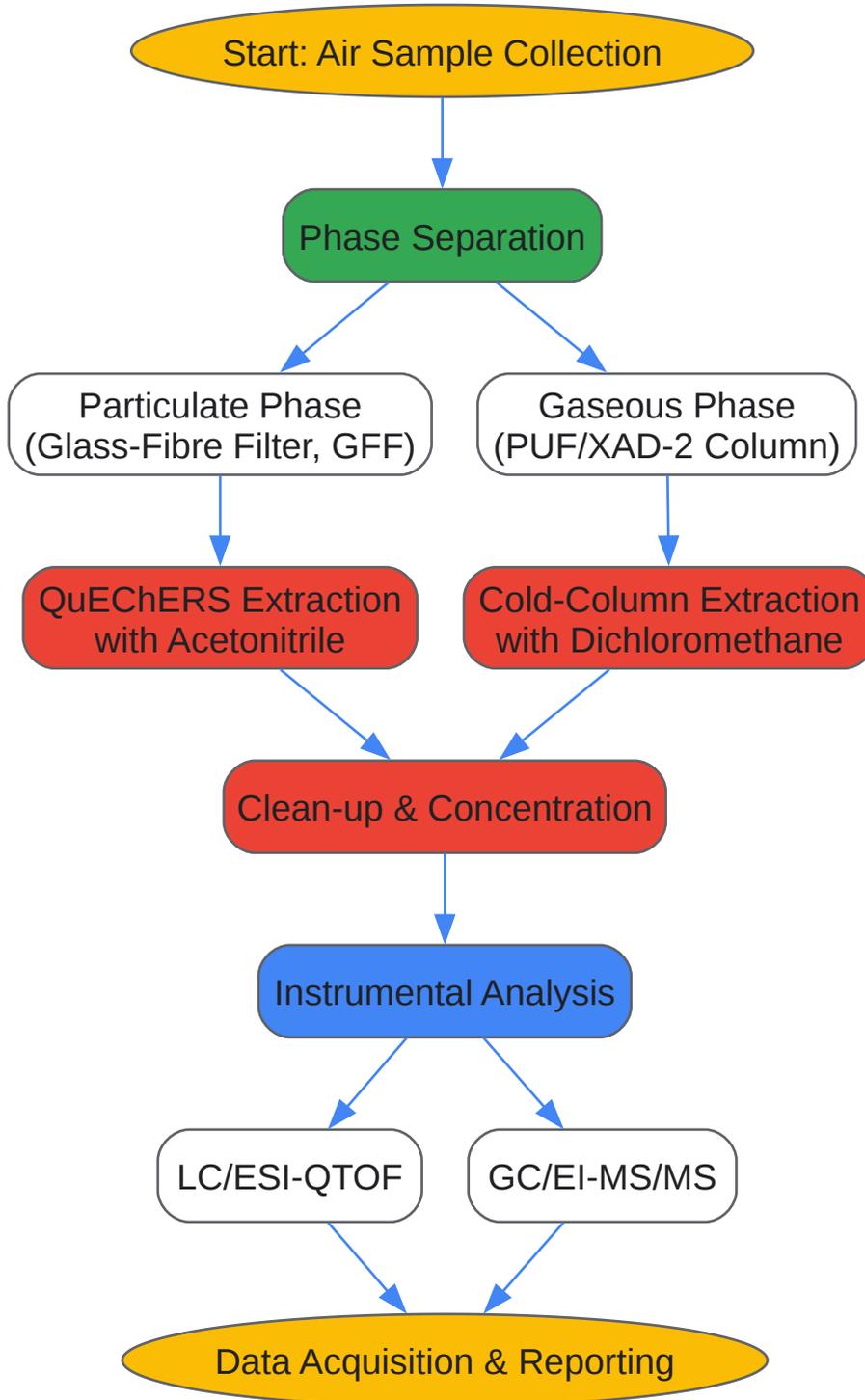
Table 2: Instrumental Analysis Parameters

Parameter	LC/ESI-QTOF	GC/EI-MS/MS
Application	Suitable for more polar, thermally labile compounds	Suitable for less polar, volatile compounds
Ionization Mode	Electrospray Ionization (ESI)	Electron Impact (EI) [1]
Mass Analyzer	Quadrupole Time-of-Flight	Tandem Mass Spectrometry [1]
Quantitative Performance	High-resolution accurate mass measurement	Relies on MRM transitions and retention times

Workflow for Analysis of Propaquizafop in Air

The following diagram illustrates the complete experimental workflow, from sample collection to instrumental analysis:

Workflow for Analysis of Propaquizafop in Air Samples



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Detailed Experimental Protocols

Air Sample Collection and Preparation

- **Sampling Equipment:** Use high-volume air samplers capable of processing large air volumes (typically **1400 - 2300 m³** over a 7-day period) to achieve low method quantification limits [1].
- **Media Preparation:**
 - **GFF and PUF/XAD-2 Preparation:** Prepare PUF/XAD-2 columns in a clean lab environment. Clean the columns by **Soxhlet extraction** with solvents of different polarities for 24 hours each, then dry using high-purity nitrogen [1].
 - **Field Sampling:** Deploy samplers in the target agricultural area. Air is drawn through the system, where the GFF captures particle-bound pesticides and the PUF/XAD-2 column traps pesticides in the gaseous phase [1]. Store samples at **-20°C** after collection to preserve analyte integrity.

QuEChERS Extraction of Particulate Phase (GFF)

- **Procedure:**
 - Transfer the spiked or exposed GFF to a centrifuge tube.
 - Add acetonitrile as the extraction solvent. The original study used QuEChERS extraction kits containing **4 g of MgSO₄** (for water removal) and **1 g of NaCl** (for partitioning) [1].
 - Shake the tube vigorously for **10 minutes** to ensure complete analyte extraction [1].
 - Centrifuge the tube at **4000× g for 10 minutes** to separate the organic layer [1].
- **Clean-up:** While the cited study does not detail a specific clean-up for GFF extracts, a common practice is to use dispersive Solid-Phase Extraction (d-SPE). A combination of **150 mg MgSO₄**, **25 mg PSA** (to remove fatty acids and sugars), and potentially **7.5 mg ENVI-Carb** (to remove pigments) can be used [2]. Vortex and centrifuge the mixture, then evaporate the supernatant under a gentle nitrogen stream and reconstitute in a solvent compatible with the instrumental analysis [2].

Cold-Column Extraction of Gaseous Phase (PUF/XAD-2)

- For the PUF/XAD-2 columns, the optimized method uses a **cold-column extraction with dichloromethane** [1]. While specific details on the volume and time are not provided in the available text, this technique typically involves percolating a solvent like dichloromethane through the column at room temperature or under cooled conditions to elute the absorbed analytes.

Instrumental Analysis

- **Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):**
 - **Technique:** Liquid Chromatography/Electrospray Ionization-Quadrupole Time-of-Flight (LC/ESI-QTOF) [1].
 - **Advantages:** Provides high-resolution accurate mass measurement, enabling both quantitative determination and confident confirmatory identification of **propaquizafop** and its potential metabolites.
- **Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):**
 - **Technique:** Gas Chromatography/Electron Impact Ionization-Tandem Mass Spectrometry (GC/EI-MS/MS) [1].
 - **Advantages:** Offers high sensitivity and selectivity for pesticides that are amenable to GC analysis, using multiple reaction monitoring (MRM) modes.

Method Performance and Validation Notes

- **Recovery and Quantification:** Recovery experiments for the optimized methods showed acceptable recovery rates between **70 and 120%** for a wide range of compounds on the GFFs [1]. The method quantification limits (MQLs) for pesticides on GFFs ranged from **30 to 240 pg/m³**, and from **8 to 60 pg/m³** on the PUF/XAD-2 columns, demonstrating high sensitivity [1].
- **Matrix Effects:** Be aware of matrix effects. For the PUF/XAD-2 samples, signal suppression in LC or signal enhancement in GC was observed, which should be compensated for by using isotope-labelled internal standards [1].
- **Applicability:** The method's applicability was successfully demonstrated using environmental air samples from an agricultural area in the Netherlands [1].

Troubleshooting and Optimization Tips

- **Low Recovery:** If recovery for **propaquizafop** is low, verify the extraction solvent volume and shaking time. Ensure that the clean-up sorbents are not retaining the analyte; test different sorbent combinations or ratios if necessary [2] [3].
- **High Matrix Interference:** If chromatographic interference is high, re-optimize the d-SPE clean-up step. Sorbents like **Z-Sep+** have been shown to be highly effective in removing pigments from complex matrixes like kale without strongly retaining planar pesticides [3].
- **Instrumental Sensitivity:** For LC-MS/MS, ensure the mobile phase contains additives like **5 mM ammonium acetate and 0.1% formic acid** to promote efficient ionization [2].

Conclusion

This protocol provides a reliable, validated method for determining trace levels of **propaquizafop** in air samples. The combination of QuEChERS extraction for the particulate phase and comprehensive instrumental analysis allows for sensitive and accurate monitoring, which is essential for environmental and human exposure assessment.

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